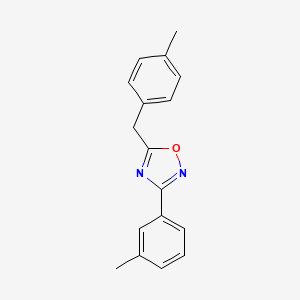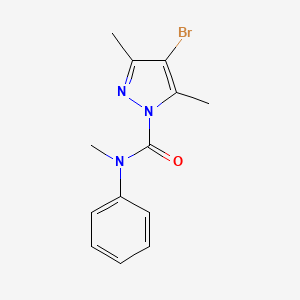
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It was first synthesized by scientists at the University of California, Irvine in 1990. Since then, DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid acts as a competitive antagonist of AMPA receptors, binding to the receptor site and blocking the binding of glutamate, the endogenous ligand of AMPA receptors. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can reduce the excitatory neurotransmission in the brain and modulate synaptic plasticity. This mechanism of action has been shown to have therapeutic potential in various neurological disorders.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been shown to have several biochemical and physiological effects in the brain. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can reduce the excitatory neurotransmission and modulate synaptic plasticity. This can lead to a reduction in neuronal excitability, which may have therapeutic benefits in various neurological disorders. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has also been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of stroke and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for investigating the role of AMPA receptors in various neurological disorders. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics have been well-characterized. However, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has some limitations in lab experiments. For example, it has a relatively short half-life and requires frequent dosing, which can be challenging in long-term studies.
Direcciones Futuras
There are several future directions for 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid research. One potential direction is to investigate the therapeutic potential of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Another direction is to develop more potent and selective AMPA receptor antagonists based on the structure of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid. Finally, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can be used in combination with other drugs to enhance its therapeutic effects and reduce its limitations in lab experiments.
Métodos De Síntesis
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of the quinoline ring system, the introduction of the dimethoxyphenyl group, and the final carboxylation step. The yield of 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid synthesis is typically around 20-30%.
Aplicaciones Científicas De Investigación
2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid has been widely used in scientific research to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid is a potent and selective antagonist of AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid can modulate synaptic plasticity and reduce neuronal excitability, which may have therapeutic benefits in various neurological disorders.
Propiedades
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-7-12(2)19-15(8-11)16(20(22)23)10-17(21-19)14-6-5-13(24-3)9-18(14)25-4/h5-10H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWDTCILDCOKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)

![1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5780483.png)
![3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzonitrile](/img/structure/B5780494.png)



![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)


![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
